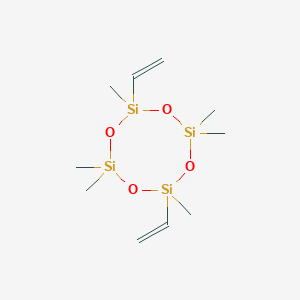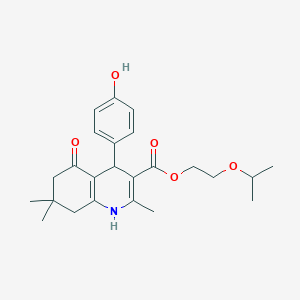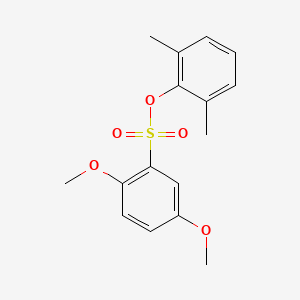
2,2,4,6,6,8-hexamethyl-4,8-divinyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6,6,8-hexamethyl-4,8-divinyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane, commonly known as HMDSO, is a silicon-based organic compound that has gained significant attention in the scientific community due to its unique chemical properties. HMDSO is a colorless liquid that is highly volatile and has a low surface tension, making it an ideal material for coating and thin film deposition in various industrial and research applications.
Mecanismo De Acción
The mechanism of action of HMDSO is not fully understood, but it is believed to be related to its ability to form stable silicon-oxygen bonds. The volatile nature of HMDSO allows it to easily penetrate and react with various surfaces, resulting in the formation of a thin film or coating. The chemical structure of HMDSO also allows for the formation of cross-linked networks, which can enhance the stability and durability of the resulting coating or thin film.
Biochemical and Physiological Effects:
HMDSO is not known to have any significant biochemical or physiological effects, as it is primarily used in industrial and research applications. However, it is important to handle HMDSO with care due to its highly volatile nature and potential for flammability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using HMDSO in lab experiments is its ability to form stable and durable coatings and thin films. This makes it an ideal material for various applications, such as microelectronics and optics. HMDSO is also highly versatile and can be easily modified to suit various experimental needs.
However, there are also some limitations to using HMDSO in lab experiments. One of the main limitations is its high volatility, which can make it difficult to handle and control. HMDSO also has a low surface tension, which can make it difficult to form uniform coatings or thin films on certain surfaces.
Direcciones Futuras
There are several future directions for the use of HMDSO in scientific research. One potential application is in the development of advanced coatings and thin films for biomedical and environmental applications. HMDSO can also be used in the development of advanced sensors and electronic devices, as well as in the field of nanotechnology.
In conclusion, HMDSO is a unique silicon-based organic compound that has gained significant attention in the scientific community due to its versatile chemical properties. Its ability to form stable coatings and thin films makes it an ideal material for various industrial and research applications. As research in this field continues to advance, the potential applications of HMDSO are likely to expand even further.
Métodos De Síntesis
The synthesis of HMDSO is typically achieved through the reaction of hexamethyldisiloxane with divinyltetramethyldisiloxane in the presence of a platinum catalyst. The reaction takes place under high pressure and temperature, resulting in the formation of HMDSO as the primary product. The purity of the product can be improved through various purification techniques, such as distillation or chromatography.
Aplicaciones Científicas De Investigación
HMDSO has been extensively used in various scientific research applications due to its unique chemical properties. It is commonly used as a precursor for the deposition of silicon-based thin films and coatings in microelectronics, optics, and solar cell applications. HMDSO can also be used for the functionalization of surfaces, such as the modification of glass or polymer surfaces to enhance their properties.
Propiedades
IUPAC Name |
2,6-bis(ethenyl)-2,4,4,6,8,8-hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O4Si4/c1-9-17(7)11-15(3,4)13-18(8,10-2)14-16(5,6)12-17/h9-10H,1-2H2,3-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQUGRADIZVVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C)(C)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O4Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(ethenyl)-2,4,4,6,8,8-hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5127235.png)
![{4-(2-chlorobenzyl)-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5127242.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-ethoxyphenol](/img/structure/B5127258.png)

![2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5127275.png)
![2-nitro-7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5127283.png)
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5127291.png)

![5-chloro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5127312.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B5127316.png)

![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)
![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5127349.png)